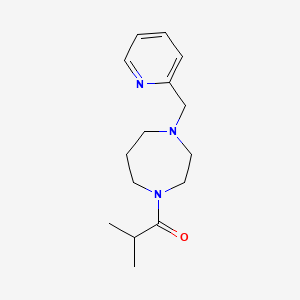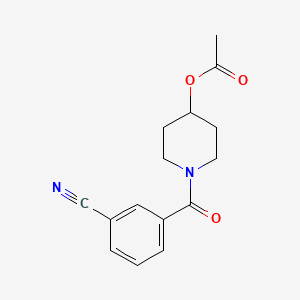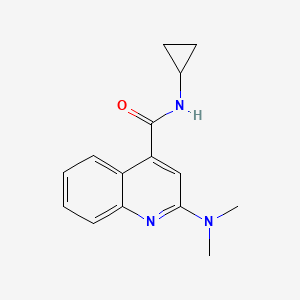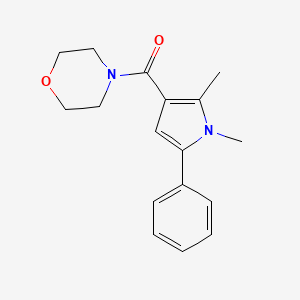![molecular formula C20H20N2O2 B7548912 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one, also known as ESI or Spiro-OMeTAD, is a widely used organic material in the field of photovoltaics and dye-sensitized solar cells. ESI is a small molecule that can be synthesized through a simple and efficient method. It has unique properties that make it an excellent candidate for use in solar cells, such as high charge mobility and good energy level alignment.
Mechanism of Action
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one works as a hole transport material in perovskite solar cells by transporting positive charges (holes) from the perovskite layer to the electrode. It also helps to prevent the recombination of charges, which can reduce the efficiency of the solar cell. In dye-sensitized solar cells, 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one works as a sensitizer by absorbing photons and transferring the energy to the dye molecules. This helps to increase the efficiency of the solar cell by improving the absorption of light.
Biochemical and Physiological Effects:
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one is not commonly used in biochemical or physiological research, as it is primarily used in the field of photovoltaics. However, some studies have shown that 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has low toxicity and is biocompatible, which makes it a promising candidate for use in bioelectronic devices.
Advantages and Limitations for Lab Experiments
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has several advantages for use in lab experiments. It is easy to synthesize and purify, which makes it readily available for research. It also has unique properties that make it an excellent candidate for use in solar cells. However, 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has some limitations, such as its sensitivity to moisture and air, which can affect its performance in solar cells. It also has a relatively low thermal stability, which can limit its use in high-temperature applications.
Future Directions
There are several future directions for research on 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one. One area of research is to improve the stability and performance of perovskite solar cells using 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one as a hole transport material. Another area of research is to explore the use of 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one in other types of solar cells, such as organic solar cells. Additionally, 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has potential applications in bioelectronic devices, such as biosensors and neural interfaces, which could be an area of future research. Finally, there is a need for further studies on the toxicity and biocompatibility of 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one to determine its potential for use in biomedical applications.
Synthesis Methods
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one can be synthesized through a simple and efficient method that involves the reaction of 3,3'-spirobi[indoline] and 4-ethylbenzoyl chloride in the presence of a base. The reaction produces 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one as a yellow powder, which can be purified through recrystallization.
Scientific Research Applications
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one is widely used in the field of photovoltaics and dye-sensitized solar cells. It is used as a hole transport material (HTM) in perovskite solar cells, which are a promising alternative to silicon solar cells. 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has been shown to improve the efficiency and stability of perovskite solar cells. It is also used as a sensitizer in dye-sensitized solar cells, where it helps to improve the absorption of light and increase the efficiency of the solar cell.
properties
IUPAC Name |
1'-(4-ethylbenzoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-7-9-15(10-8-14)18(23)22-12-11-20(13-22)16-5-3-4-6-17(16)21-19(20)24/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMJZSTHDBLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC3(C2)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)




![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)

![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)
![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)